2,3,3',4,4',5',6-七溴联苯醚

描述

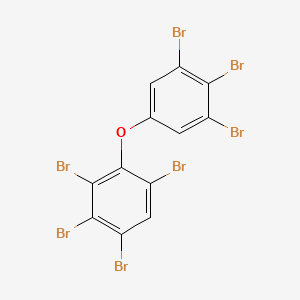

2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether is a brominated flame retardant that affects the ovarian functions in rats. It is also a contaminant that affects the female reproductive health in humans .

Molecular Structure Analysis

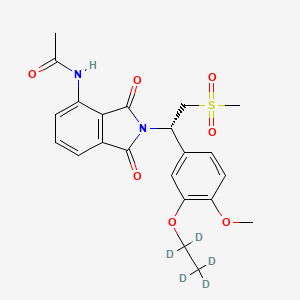

The molecular formula of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether is C12H3Br7O. It has an average mass of 722.480 Da and a monoisotopic mass of 715.446716 Da .Physical And Chemical Properties Analysis

2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether has a density of 2.6±0.1 g/cm3, a boiling point of 506.4±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C. Its enthalpy of vaporization is 74.7±3.0 kJ/mol and it has a flash point of 212.1±28.6 °C. The index of refraction is 1.708 and its molar refractivity is 106.5±0.3 cm3 .科学研究应用

人体血液中的鉴定:对人体血液样本中多溴联苯醚(PBDEs)的羟基代谢物进行了合成和鉴定,包括2,3,3',4,4',5',6-七溴联苯醚,在这些研究中发现了人类暴露和代谢这些化合物的情况 (Rydén等,2012)。

职业暴露:某些行业的工人,如电子拆解行业,血清中PBDE同分异体的水平较高,表明存在职业暴露。这些工人中的主要化合物被确定为2,3,3',4,4',5',6-七溴联苯醚 (Sjödin等,1999)。

环境持久性和政策:研究重点放在商业八溴联苯醚混合物中2,3,3',4,4',5',6-七溴联苯醚的存在上,这有助于斯德哥尔摩公约下的环境政策决策 (Konstantinov et al., 2011)。

生物富集和代谢研究:还进行了关于PBDEs在各种生物体内(包括人类和动物)的生物富集和代谢研究,包括2,3,3',4,4',5',6-七溴联苯醚。这些研究有助于了解这些化合物对环境和人类健康的影响 (Zheng et al., 2016)。

分析方法的发展:研究还集中在开发用于确定各种材料中PBDEs(包括2,3,3',4,4',5',6-七溴联苯醚)的分析方法上,表明其广泛使用和监测的必要性 (Bi̇ni̇ci̇等,2013)。

作用机制

Target of Action

2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether is a brominated flame retardant It is known to affect ovarian functions in rats , suggesting that it may interact with components of the endocrine system.

Mode of Action

The exact mode of action of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether is not clearly defined in the available literature. As a brominated flame retardant, it is likely to act by disrupting the combustion process, thereby reducing the flammability of materials. Its impact on ovarian functions suggests a potential endocrine-disrupting effect

Biochemical Pathways

Given its observed effects on ovarian function , it may interfere with hormone synthesis or signaling pathways within the endocrine system.

Result of Action

2,3,3’,4,4’,5’,6-Heptabromodiphenyl Ether has been found to affect the ovarian functions in rats . This suggests that exposure to this compound could potentially lead to reproductive health issues.

属性

IUPAC Name |

1,2,3,5-tetrabromo-4-(3,4,5-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBFKFHSIPERIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704805 | |

| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4,4',5',6-Heptabromodiphenyl ether | |

CAS RN |

446255-30-7 | |

| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5',6-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5',6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I87V02K52L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is there interest in synthesizing octaBDEs like BDE-194 and BDE-196, and what is the role of BDE-191 in this process?

A1: Polybrominated diphenyl ethers (PBDEs), specifically octaBDEs, are of interest due to their presence as environmental contaminants. They originate from industrial sources and the breakdown of other PBDEs like decabromodiphenyl ether (BDE-209) []. To study these environmental contaminants, researchers require authentic samples of octaBDE congeners. BDE-191 serves as a crucial precursor in the synthesis of BDE-196. By brominating BDE-191, researchers can obtain the desired octaBDE congener for further analysis and study [].

Q2: What spectroscopic data is available for characterizing BDE-191?

A2: The research paper provides details on ¹H NMR, ¹³C NMR, and electron ionization mass spectra for BDE-191, along with its melting point []. These data points are essential for confirming the identity and purity of the synthesized compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7-Dimethyl-6-methylene-3,5,6,7-tetrahydro-2H-pyrrolo[1,2-a]imidazole](/img/structure/B569594.png)

![7,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]isoxazole](/img/structure/B569608.png)